1-Pyrrolidinepropanoic acid, alpha-amino-

Description

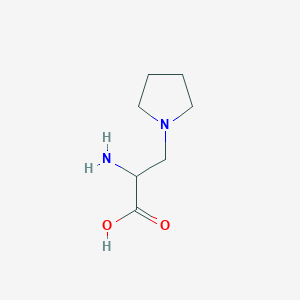

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-pyrrolidin-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-9-3-1-2-4-9/h6H,1-5,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCJHIIAIHAVIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441444 | |

| Record name | 1-PYRROLIDINEPROPANOIC ACID, ALPHA-AMINO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773825-57-3 | |

| Record name | 1-PYRROLIDINEPROPANOIC ACID, ALPHA-AMINO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Pyrrolidinepropanoic Acid, Alpha Amino and Its Precursors

Overview of Historical and Modern Synthetic Routes towards α-Amino Acids with Pyrrolidine (B122466) Substituents

The synthesis of α-amino acids bearing pyrrolidine substituents has evolved significantly from classical methods to more sophisticated and efficient modern strategies. Historically, the synthesis often relied on modifications of naturally occurring amino acids like proline and hydroxyproline, which serve as chiral pool starting materials. mdpi.com Classical approaches such as the Strecker synthesis, involving the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, and the Gabriel synthesis, have also been adapted for these targets, though often with limitations regarding stereocontrol. georgiasouthern.edu

Modern synthetic chemistry has introduced powerful new methods. Transition-metal-free protocols have been developed, for example, for the synthesis of pyrrolo[1,2-a]quinoxalines from readily available α-amino acids and 2-(1H-pyrrol-1-yl)anilines, showcasing the formation of new C-C and C-N bonds with broad functional group tolerance. nih.govrsc.org Furthermore, direct C-H functionalization, often mediated by photochemistry, has emerged as a potent and environmentally friendly way to rapidly synthesize diverse non-proteinogenic amino acids from proteinogenic precursors under mild conditions. mdpi.com

The biosynthesis of the pyrrolidine ring itself has also been a subject of study, with research identifying the gene clusters responsible for producing pyrrolidine-containing natural products like anisomycin. nih.gov These biosynthetic insights offer potential pathways for the engineered production of complex pyrrolidine structures.

Stereoselective and Enantioselective Synthetic Approaches to 1-Pyrrolidinepropanoic acid, alpha-amino-

Achieving stereochemical purity is paramount in the synthesis of chiral amino acids for pharmaceutical applications. Consequently, a variety of stereoselective and enantioselective methods have been developed.

Chiral auxiliaries, which are temporarily incorporated into a substrate to direct a stereoselective reaction, have been instrumental in the asymmetric synthesis of complex molecules. nih.gov Auxiliaries derived from natural products like amino acids and terpenes, including Evans' oxazolidinones and Enders' hydrazones, have seen widespread use. nih.gov For pyrrolidine-containing structures, chiral auxiliaries derived from (S)-proline have been employed to develop highly selective asymmetric reactions. researchgate.net

Catalytic asymmetric synthesis represents a more atom-economical approach. nih.gov This field has seen immense progress, with methods like catalytic asymmetric deprotonation allowing for the concise synthesis of various stereoisomers of piperidines from N-Boc pyrrolidine. nih.gov Palladium-catalyzed enantioselective C-H arylation has been successfully applied to the synthesis of chiral α,α-disubstituted α-amino acids, demonstrating the power of modern catalysis to create stereogenic centers with high efficiency and enantioselectivity. rsc.org Similarly, chiral phosphoric acid catalysis has been used to construct axially chiral arylpyrazoles through a central-to-axial chirality relay mechanism. rsc.org

Table 1: Comparison of Catalytic Asymmetric Methods for Heterocycle Synthesis

| Catalytic Method | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Asymmetric Deprotonation | N-Boc Pyrrolidine | β-Hydroxy Piperidines | Ring expansion from 5- to 6-membered ring. nih.gov |

| Pd(II)-Catalyzed C-H Arylation | N-Phthalyl-Aib | α,α-Disubstituted α-Amino Acids | High yield (up to 72%) and enantioselectivity (up to 98% ee). rsc.org |

| Chiral Phosphoric Acid Catalysis | 5-Aminopyrazoles | Axially Chiral Arylpyrazoles | Excellent yields and enantioselectivities via chirality relay. rsc.org |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite stereoselectivity. youtube.com Transaminases, for instance, are widely used to convert ketones directly into chiral amines, setting a stereogenic center while forming the amine functional group in a single step. youtube.comacs.org This approach has been successfully applied to the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones with excellent enantiomeric excesses (>95%). acs.org

The combination of biocatalysis with other synthetic methods is also a powerful strategy. A synergistic approach merging synthetic photochemistry with biocatalysis has been developed to create non-canonical amino acids, where a photocatalyst generates a reactive radical intermediate that couples with an enzyme-generated intermediate. ucsb.edu Additionally, the enzymatic pathways for natural pyrrolidine-containing amino acids, such as pyrrolysine, have been elucidated, revealing the complex machinery cells use for their production. eurekalert.org

Starting from a molecule that already contains a stereocenter (a chiral precursor) is a common strategy to control the stereochemistry of newly formed centers. Proline and its derivatives, such as 4-hydroxyproline, are frequently used as chiral starting materials for synthesizing other pyrrolidine-containing compounds. mdpi.com

Diastereoselective reactions, such as the copper-promoted intramolecular aminooxygenation of alkenes, can produce highly substituted pyrrolidines with excellent control over the relative stereochemistry. For example, α-substituted 4-pentenyl sulfonamides yield 2,5-cis-pyrrolidines with diastereomeric ratios greater than 20:1. nih.gov Three-component domino processes have also been developed for the diastereoselective synthesis of complex pyrazolylpyrrolidine derivatives. nih.gov Another powerful method is the [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides, which yields densely substituted proline derivatives with high regio- and diastereoselectivity. acs.org

Convergent and Divergent Synthetic Strategies for the Pyrrolidine and α-Amino Acid Fragments

Synthetic strategies can be broadly categorized as linear, convergent, or divergent. In a convergent synthesis , different fragments of a target molecule are synthesized independently and then joined together near the end of the synthesis. researchgate.net This approach is often more efficient for complex molecules as it allows for the parallel construction of building blocks, maximizing yield. For a molecule like 1-Pyrrolidinepropanoic acid, alpha-amino-, a convergent approach might involve synthesizing the pyrrolidine ring and the propanoic acid side chain separately before coupling them.

Conversely, a divergent synthesis begins with a common core structure that is elaborated into a library of different compounds. wikipedia.org This strategy is highly effective for exploring structure-activity relationships by creating a range of analogues from a single precursor. wikipedia.org For example, a common γ-aminoalkyl butenolide precursor can be used in a divergent strategy to generate a variety of structurally diverse pyrrolidines and piperidines through different reaction pathways. nih.gov Similarly, a modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones has been demonstrated, showcasing how a central scaffold can be functionalized to produce a library of compounds. rsc.org

Exploration of Novel and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use renewable resources, and avoid hazardous reagents. pnas.org A significant area of research is the use of carbon dioxide (CO₂) as a C1 feedstock. rsc.org Researchers have developed methods to convert waste CO₂ and industrial wastewater components into valuable amino acids using sunlight as an energy source. sustainabilitymatters.net.au Biocatalytic approaches have also enabled the production of amino acids like L-methionine by reversing the natural degradation pathway, incorporating CO₂ in a process that is more efficient than photosynthesis and avoids toxic reagents like hydrogen cyanide. thechemicalengineer.com

The use of biomass as a renewable starting material for chemical synthesis is another key aspect of sustainable chemistry. pnas.orgrsc.org Chemocatalytic methods are being explored to convert biomass-derived feedstocks into amino acids, offering an alternative to traditional synthesis methods that rely on non-renewable resources or hazardous materials. rsc.org These advancements pave the way for more environmentally benign production of complex chemical entities, including specialized amino acids.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of complex molecules like 1-Pyrrolidinepropanoic acid, alpha-amino-, is a important focus of modern chemical research. This involves the selection of environmentally benign solvents, the use of safer reagents, and the design of processes that minimize waste and energy consumption.

A significant advancement in green peptide synthesis, which is analogous to the synthesis of modified amino acids, is the replacement of hazardous solvents. researchgate.net Traditionally, solvents such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) have been staples in peptide and amino acid derivative synthesis due to their excellent solvating properties. researchgate.net However, their toxicity and environmental impact have prompted a shift towards greener alternatives. researchgate.net Propylene (B89431) carbonate has emerged as a viable green polar aprotic solvent, demonstrating comparable or even superior performance in both solution-phase and solid-phase peptide synthesis. researchgate.net Research has shown that coupling and deprotection reactions carried out in propylene carbonate can achieve chemical yields at least on par with those in conventional solvents, without inducing epimerization. researchgate.net

Another key aspect of green synthetic design is the choice of coupling agents and reaction conditions. The use of propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent represents a move towards more sustainable processes. unibo.it Studies on peptide synthesis have demonstrated that T3P® facilitates rapid and complete conversions, often within minutes at room temperature. unibo.it This efficiency reduces reaction times and energy input. Furthermore, optimizing the stoichiometry of reagents, such as the base and coupling agent, can significantly enhance conversion rates and minimize waste. unibo.it The development of one-pot protocols that avoid intermediate work-ups and purifications further contributes to a lower Process Mass Intensity (PMI), a key metric in green chemistry. unibo.it

The use of water as a solvent is a primary goal in green chemistry. semanticscholar.org Methodologies involving aqueous micellar media, where nano-micelles with lipophilic cores accommodate the reaction, are being explored for peptide synthesis. semanticscholar.org This approach can facilitate the use of water-soluble reagents and simplify downstream processing. semanticscholar.org

Table 1: Comparison of Traditional and Green Solvents in Amino Acid and Peptide Synthesis

| Solvent | Classification | Advantages | Disadvantages | Green Alternative |

|---|---|---|---|---|

| Dichloromethane (DCM) | Traditional | Excellent solvent for a wide range of organic compounds. | Suspected carcinogen, environmentally persistent. | Propylene Carbonate |

| N,N-Dimethylformamide (DMF) | Traditional | High boiling point, good for a variety of reactions. | Toxic, environmental pollutant. | Ethyl Acetate, Propylene Carbonate |

| Ethyl Acetate (EtOAc) | Green | Low toxicity, biodegradable. | Lower polarity may limit solubility of some reactants. | N/A |

| Propylene Carbonate (PC) | Green | Low toxicity, biodegradable, high boiling point. | May require optimization of reaction conditions. | N/A |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of fine chemicals, including amino acid derivatives. This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility, safety, and scalability.

In the context of synthesizing molecules structurally related to 1-Pyrrolidinepropanoic acid, alpha-amino-, flow chemistry enables the use of highly reactive intermediates and challenging reaction conditions with enhanced safety. chemistryviews.org For instance, the synthesis of fluorinated α-amino acids has been successfully demonstrated in a protecting-group-free, semi-continuous flow process. chemistryviews.org This process involves the photooxidative cyanation of a fluorinated amine to an α-amino nitrile, followed by an acid-mediated hydrolysis to the final amino acid. chemistryviews.org The ability to handle unstable intermediates in a continuous flow system is a key advantage. chemistryviews.org

Flow-based systems have also been extensively developed for peptide synthesis, with principles directly applicable to the synthesis of complex amino acids. thieme-connect.dedurham.ac.ukchimia.ch These systems often utilize packed-bed reactors containing immobilized reagents, scavengers, or catalysts. durham.ac.uk This "catch and release" strategy simplifies purification, as by-products and excess reagents are retained on the solid support, allowing the desired product to be collected in high purity by simply evaporating the solvent. durham.ac.ukchimia.ch

For example, a flow process for di- and tripeptide synthesis has been developed using polymer-supported reagents like 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ) for activation, followed by columns containing polymer-supported 1-hydroxybenzotriazole (B26582) (PS-HOBt) and scavengers. durham.ac.uk The stoichiometry is controlled by flow rates and reagent concentrations, and the process can be automated. chimia.ch High temperatures can be employed to accelerate reaction rates, and in-line monitoring techniques, such as UV analysis, can track the progress of the reaction in real-time. thieme-connect.de

Table 2: Overview of Flow Chemistry Setups for Amino Acid and Peptide Synthesis

| Flow System Component | Function | Advantages |

|---|---|---|

| HPLC Pumps | Reagent Delivery | Precise control over flow rates and stoichiometry. chimia.ch |

| Packed-Bed Reactors | Reaction Site | Contains immobilized reagents/catalysts, facilitates purification. durham.ac.uk |

| Heated Loops/Reactors | Temperature Control | Enables rapid reactions at elevated temperatures. thieme-connect.de |

| In-line UV-Vis Spectroscopy | Reaction Monitoring | Real-time tracking of reaction progress (e.g., Fmoc deprotection). thieme-connect.de |

| Back-Pressure Regulator | System Stability | Maintains a uniform and stable flow stream. rsc.org |

| Immobilized Reagents (e.g., PS-HOBt) | Activation/Coupling | Simplifies workup, allows for reagent recycling. durham.ac.uk |

Methodologies for Chiral Resolution and Enantiomeric Enrichment of Racemic Mixtures

The synthesis of single-enantiomer α-amino acids is crucial, as the biological activity is typically associated with only one enantiomer. Most synthetic routes produce racemic mixtures, which must then be separated into their constituent enantiomers through a process called resolution. libretexts.org

A classical and widely used method for resolving racemic amino acids is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent, which is typically a chiral acid or base. libretexts.org For a racemic amino acid, which is amphoteric, either the carboxylic acid group can be reacted with a chiral base (e.g., brucine (B1667951) or (R)-1-phenylethylamine), or the amino group can be reacted with a chiral acid (e.g., tartaric acid). libretexts.orglibretexts.org The resulting products are a pair of diastereomers, which have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. libretexts.orglibretexts.org Once separated, the pure enantiomer of the amino acid can be recovered by breaking the salt, typically through acidification or basification, and the chiral resolving agent can often be recovered for reuse. libretexts.orglibretexts.org To facilitate this process, the amino or carboxylic acid group not involved in salt formation is often protected. libretexts.org

Enzymatic methods offer a highly stereospecific approach to resolving racemic α-amino acids. nih.gov These methods leverage the ability of enzymes to act on only one enantiomer of a racemic mixture. nih.gov For example, a coupled enzymatic system can be designed where one enzyme selectively converts one enantiomer of the racemic amino acid into an intermediate, and a second enzyme then converts this intermediate into the desired enantiomer. nih.gov This can lead to a quantitative and stereospecific conversion of a racemic mixture into a single, optically pure enantiomer. nih.gov

Table 3: Comparison of Chiral Resolution and Enrichment Methodologies

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. libretexts.orglibretexts.org | Widely applicable, well-established technique. libretexts.org | Can be labor-intensive, may require trial-and-error to find a suitable resolving agent. libretexts.org |

| Enzymatic Resolution | Use of stereospecific enzymes to selectively react with one enantiomer. nih.gov | High enantioselectivity, mild reaction conditions. nih.gov | Enzyme may have limited substrate scope, potential for enzyme inhibition. nih.gov |

| Enantioselective Synthesis | Direct synthesis of the desired enantiomer using chiral catalysts or auxiliaries. libretexts.orgnih.gov | Avoids resolution steps, potentially more efficient. libretexts.org | Development of suitable catalysts can be challenging and expensive. libretexts.org |

Elucidation of Reaction Mechanisms and Transformational Chemistry of 1 Pyrrolidinepropanoic Acid, Alpha Amino

Mechanistic Studies of Functional Group Transformations Involving the Amino, Carboxyl, and Pyrrolidine (B122466) Moieties

The functional groups of 1-Pyrrolidinepropanoic acid, alpha-amino- offer multiple sites for chemical transformations. The α-amino acid moiety can undergo reactions typical of amino acids, while the pyrrolidine ring and its N-substituent provide a unique structural and reactive framework.

Nucleophilic and Electrophilic Reactivity of the α-Amino Acid Center

The α-amino acid center of 1-Pyrrolidinepropanoic acid, alpha-amino- possesses both nucleophilic and electrophilic character. The amino group, being a secondary amine, is nucleophilic and can participate in various bond-forming reactions. stereoelectronics.orgorganic-chemistry.org Conversely, the carbonyl carbon of the carboxylic acid is electrophilic and susceptible to nucleophilic attack.

The nucleophilicity of the α-amino group is fundamental to its role in catalysis, particularly in enamine catalysis. emich.edu In reactions such as the aldol (B89426) condensation, the secondary amine of the proline core reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. emich.eduyoutube.com This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon bond. emich.edu The propanoic acid substituent on the pyrrolidine nitrogen can influence the stability and reactivity of this enamine intermediate through steric and electronic effects.

The electrophilic character of the carboxyl group is evident in esterification and amidation reactions. utdallas.edu Activation of the carboxylic acid, for instance, by conversion to an acid chloride or an active ester, enhances its electrophilicity, facilitating reactions with a wide range of nucleophiles.

Reactivity of the Pyrrolidine Ring under Various Conditions

The pyrrolidine ring in 1-Pyrrolidinepropanoic acid, alpha-amino- is a saturated heterocycle, which is generally stable. However, under specific conditions, it can undergo transformations such as ring-opening or functionalization. nih.gov The ring's conformation is a crucial factor in determining its reactivity and the stereochemical outcome of reactions involving the molecule. nih.gov

Recent research has explored the deconstructive transformation of unstrained cyclic amines like pyrrolidine. nih.gov These methods often involve the cleavage of a C-N bond to enable skeletal remodeling of the ring. For instance, oxidative ring-opening strategies can transform protected aminocyclopropanes into 1,3-dielectrophilic intermediates. youtube.com While not directly demonstrated on 1-Pyrrolidinepropanoic acid, alpha-amino-, analogous transformations could potentially be applied.

The synthesis of various pyrrolidine derivatives often involves the functionalization of the pre-formed ring. nih.gov For example, intramolecular cyclization reactions are a common strategy for creating substituted pyrrolidines. nih.gov

Pericyclic Reactions and Rearrangements involving 1-Pyrrolidinepropanoic acid, alpha-amino-

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. stereoelectronics.orgmsu.edu They are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. wikipedia.orgstereoelectronics.org While there is a vast body of literature on pericyclic reactions in organic chemistry, specific examples involving 1-Pyrrolidinepropanoic acid, alpha-amino- are not well-documented.

However, the structural motifs present in this molecule, particularly the potential for creating conjugated systems through derivatization, suggest that it could, in principle, participate in such reactions. For instance, the introduction of unsaturation into the propanoic acid side chain or the pyrrolidine ring could create the necessary π-systems for cycloaddition or electrocyclic reactions.

Sigmatropic rearrangements involve the migration of a σ-bond across a conjugated π-system. wikipedia.orgstereoelectronics.org The aza-Cope rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement involving a nitrogen atom, is a well-known reaction of N-allyl enamines. wikipedia.orgnih.govtcichemicals.com Derivatives of 1-Pyrrolidinepropanoic acid, alpha-amino- containing an N-allyl group could potentially undergo such rearrangements, providing a pathway to novel molecular scaffolds. The cationic 2-aza-Cope rearrangement, in particular, is often facile and can be coupled with other reactions, such as the Mannich cyclization, to build complex heterocyclic structures. wikipedia.org

It is important to emphasize that while theoretically possible, the participation of 1-Pyrrolidinepropanoic acid, alpha-amino- or its simple derivatives in pericyclic reactions and sigmatropic rearrangements remains an area that requires further experimental and computational investigation.

Catalytic Activation and Deactivation Pathways in Transformations

1-Pyrrolidinepropanoic acid, alpha-amino-, by virtue of its proline core, is expected to be an effective organocatalyst for various asymmetric transformations. The catalytic cycle of proline-catalyzed reactions, such as the aldol reaction, has been extensively studied. emich.edutcichemicals.com

Catalytic Activation: The catalytic cycle typically begins with the formation of an enamine intermediate between the secondary amine of the pyrrolidine ring and a carbonyl substrate. emich.edu The carboxylic acid group plays a crucial role in this process, often acting as a general acid/base catalyst to facilitate the formation of the enamine and the subsequent steps of the reaction. numberanalytics.com In some proposed mechanisms, the carboxyl group also helps to organize the transition state through hydrogen bonding, thereby influencing the stereochemical outcome. wikipedia.orgnih.gov

Catalytic Deactivation: Potential deactivation pathways in proline-catalyzed reactions include the formation of stable off-cycle intermediates. For example, in some cases, the catalyst can react with the product or another molecule of the substrate to form an unreactive species. In the context of peptide catalysts, O-N migration of a carbonyl group has been identified as a deactivation pathway. numberanalytics.com The specific deactivation pathways for 1-Pyrrolidinepropanoic acid, alpha-amino- as a catalyst would depend on the reaction conditions and the substrates involved.

Stereochemical Control and Regioselectivity in Reactions of 1-Pyrrolidinepropanoic acid, alpha-amino-

One of the most significant features of catalysts derived from the proline scaffold is their ability to induce high levels of stereoselectivity and regioselectivity.

Stereochemical Control: In proline-catalyzed reactions, the chirality of the α-carbon is transferred to the product through a highly organized transition state. msu.edu The rigidity of the pyrrolidine ring and the specific conformation it adopts play a critical role in controlling the facial selectivity of the reaction. wikipedia.org Computational studies have been instrumental in elucidating the nature of these transition states. wikipedia.orgwikipedia.orgnih.gov For example, in the proline-catalyzed aldol reaction, the approach of the electrophile to the enamine intermediate is directed to one face, leading to the preferential formation of one enantiomer of the product. amanote.com The enantiomeric excess (ee) is a measure of this stereoselectivity.

Regioselectivity: In reactions where multiple products can be formed, catalysts based on 1-Pyrrolidinepropanoic acid, alpha-amino- can direct the reaction to a specific regioisomer. For instance, in the carboamination of olefins, the regioselectivity of the addition can be controlled by the catalyst and reaction conditions. nih.gov

The table below summarizes the stereoselectivity achieved in proline-catalyzed aldol reactions, which serves as a model for the potential catalytic behavior of 1-Pyrrolidinepropanoic acid, alpha-amino-.

| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| p-Nitrobenzaldehyde | Acetone | 30 | DMSO | 68 | 76 | amanote.com |

| Isobutyraldehyde | Acetone | - | d6-DMSO | - | - | emich.edu |

Computational Insights into Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the mechanisms, energetics, and origins of stereoselectivity in reactions involving proline and its derivatives. wikipedia.orgwikipedia.orgnih.govtcichemicals.com These studies provide detailed information about the structures of intermediates and transition states, as well as the activation energies for different reaction pathways.

For proline-catalyzed reactions, computational models have been developed to explain the observed stereochemical outcomes. wikipedia.orgnih.gov These models often highlight the importance of non-covalent interactions, such as hydrogen bonding, in stabilizing the preferred transition state. wikipedia.orgnih.gov For instance, in the Michael reaction, refined transition state models have been proposed that accurately predict the enantioselectivity under both basic and base-free conditions. wikipedia.orgnih.gov

The energetics of various steps in the catalytic cycle have also been calculated. These calculations can help to identify the rate-determining step of a reaction and to understand how different factors, such as the solvent or the presence of a co-catalyst, can influence the reaction rate and selectivity. tcichemicals.com

The following table presents calculated activation energies for key steps in proline-catalyzed reactions, providing insight into the reaction kinetics.

| Reaction | Step | Computational Method | Basis Set | Solvent | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|---|

| Aldol Reaction | C-C bond formation | DFT | - | - | - | emich.edu |

| Michael Reaction | C-C bond formation (base-free) | DFT | - | THF | - | wikipedia.orgnih.gov |

| Michael Reaction | C-C bond formation (with DBU) | DFT | - | THF | - | wikipedia.orgnih.gov |

(Note: Specific activation energy values from the references require more detailed extraction and are represented here as placeholders.)

Derivatization Strategies and Synthetic Applications of 1 Pyrrolidinepropanoic Acid, Alpha Amino

Synthesis of Advanced Derivatives for Enhanced Reactivity or Specific Interactions

The modification of 1-Pyrrolidinepropanoic acid, alpha-amino- to synthesize advanced derivatives is a key strategy to enhance its reactivity or to enable specific molecular interactions. While detailed research findings specifically on the derivatization of 1-Pyrrolidinepropanoic acid, alpha-amino- are not extensively available in publicly accessible literature, general principles of amino acid chemistry can be applied.

Derivatization often begins with the protection of the amino and carboxylic acid groups to allow for selective modification of the pyrrolidine (B122466) ring or the propanoic acid side chain. For instance, the pyrrolidine nitrogen can be functionalized to introduce a variety of substituents. These modifications can alter the compound's steric and electronic properties, thereby influencing its reactivity and interaction with biological targets.

One common approach involves the N-alkylation or N-acylation of the pyrrolidine ring. Such modifications can be tailored to introduce functionalities that can participate in specific binding events, for example, through hydrogen bonding or hydrophobic interactions. The synthesis of such derivatives often employs standard organic chemistry reactions, with the choice of reagents and conditions being critical for achieving the desired outcome.

Utilization of 1-Pyrrolidinepropanoic acid, alpha-amino- as a Chiral Building Block in Complex Organic Synthesis

The inherent chirality of 1-Pyrrolidinepropanoic acid, alpha-amino- makes it a valuable chiral building block in the asymmetric synthesis of more complex molecules. Its rigid pyrrolidine scaffold can effectively transfer stereochemical information during a reaction, leading to the formation of enantiomerically pure or enriched products.

Incorporation into Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The conformationally constrained nature of the pyrrolidine ring in 1-Pyrrolidinepropanoic acid, alpha-amino- makes it an attractive scaffold for the design of peptidomimetics. researchgate.netresearchgate.net By incorporating this amino acid into a peptide sequence, it is possible to induce specific secondary structures, such as turns or helices, which can be crucial for biological activity. nih.gov

The synthesis of such peptidomimetics typically involves solid-phase peptide synthesis (SPPS), where the protected amino acid is sequentially coupled to a growing peptide chain. researchgate.net The choice of protecting groups is crucial to ensure compatibility with the SPPS methodology. libretexts.org

Construction of Novel Heterocyclic Scaffolds

The pyrrolidine ring system is a common motif in many biologically active natural products and synthetic compounds. nih.gov 1-Pyrrolidinepropanoic acid, alpha-amino- can serve as a starting material for the construction of more complex heterocyclic scaffolds. For example, the functional groups on the molecule can be used to initiate cyclization reactions, leading to the formation of fused or spirocyclic ring systems. These novel heterocyclic structures can then be further elaborated to generate libraries of compounds for drug discovery. The synthesis of pyrrolidine derivatives can be achieved through methods like 1,3-dipolar cycloadditions. nih.gov

Asymmetric Synthesis of Biologically Relevant Molecules

The use of chiral building blocks is a cornerstone of modern asymmetric synthesis. nih.gov 1-Pyrrolidinepropanoic acid, alpha-amino-, with its defined stereochemistry, can be employed as a chiral auxiliary or a starting material in the synthesis of biologically active molecules. rsc.orgpurdue.edu For instance, it can be used to control the stereochemical outcome of reactions at adjacent centers. While specific examples detailing the use of 1-Pyrrolidinepropanoic acid, alpha-amino- in this context are not readily found, the principles are well-established with similar cyclic amino acids like proline.

Development of Molecular Probes and Ligands Derived from 1-Pyrrolidinepropanoic acid, alpha-amino-

Molecular probes are essential tools for studying biological processes. The scaffold of 1-Pyrrolidinepropanoic acid, alpha-amino- can be functionalized with reporter groups, such as fluorescent dyes or radioactive isotopes, to create molecular probes. These probes can be designed to bind to specific proteins or other biomolecules, allowing for their visualization and study within a cellular context. The synthesis of such probes requires careful planning to ensure that the attachment of the reporter group does not interfere with the binding affinity of the core molecule. The development of spin-labeled amino acids for studying protein conformation is an area of active research. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Pyrrolidinepropanoic Acid, Alpha Amino

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For 1-Pyrrolidinepropanoic acid, alpha-amino-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating its conformation.

High-Field 1D and 2D NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC, NOESY, ROESY)

In 1D NMR, the ¹H spectrum would reveal signals for the protons of the pyrrolidine (B122466) ring, the alpha-proton of the amino acid, and the methylene (B1212753) protons of the propanoic acid chain. The chemical shifts would be influenced by the electronic environment and the zwitterionic nature of the molecule at physiological pH. The ¹³C spectrum would show distinct signals for each carbon atom, including the carboxylate carbon, the alpha-carbon, and the carbons of the pyrrolidine ring and propanoic acid chain. nih.govchemicalbook.com

2D NMR techniques are indispensable for assembling the molecular structure from these individual signals:

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks within the pyrrolidine ring and the propanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are key for determining the three-dimensional structure and conformation by identifying protons that are close in space, even if they are not directly connected by chemical bonds. This would be particularly useful for defining the orientation of the propanoic acid chain relative to the pyrrolidine ring.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for 1-Pyrrolidinepropanoic acid, alpha-amino- Note: These are estimated values based on known data for proline and related N-alkylated amino acids. Actual values may vary depending on the solvent and pH.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| α-CH | 3.5 - 4.2 | 58 - 62 |

| Pyrrolidine CH₂ (β, δ) | 1.8 - 2.4, 3.0 - 3.6 | 28 - 32, 45 - 50 |

| Pyrrolidine CH₂ (γ) | 1.7 - 2.1 | 24 - 27 |

| N-CH₂ (propanoic) | 2.8 - 3.5 | 50 - 55 |

| CH₂ (propanoic) | 2.4 - 2.9 | 30 - 35 |

| COOH | ~170 - 175 |

Solid-State NMR for Polymorphic and Conformational Analysis

Solid-State NMR (ssNMR) would provide valuable insights into the structure of 1-Pyrrolidinepropanoic acid, alpha-amino- in its crystalline or amorphous solid forms. This technique is particularly powerful for identifying the presence of different polymorphs (different crystal packing arrangements) and for analyzing the molecular conformation in the solid state, which can differ from its conformation in solution. ssNMR can also probe intermolecular interactions, such as hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular mass of 1-Pyrrolidinepropanoic acid, alpha-amino-, which in turn confirms its elemental composition. wiley-vch.de For a molecular formula of C₇H₁₄N₂O₂, the expected exact mass would be calculated and compared to the experimental value with high accuracy (typically within a few parts per million).

Tandem Mass Spectrometry (MS/MS) would be employed to elucidate the structural features of the molecule through controlled fragmentation. researchgate.net By selecting the protonated or deprotonated molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would emerge. Expected fragmentation pathways would include:

Loss of the carboxylic acid group (as CO₂ and H₂O).

Cleavage of the propanoic acid side chain.

Fragmentation of the pyrrolidine ring.

These fragmentation patterns provide a "fingerprint" that can be used for identification and structural confirmation. researchgate.netcreative-proteomics.com

Expected Fragmentation Data for 1-Pyrrolidinepropanoic acid, alpha-amino-

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) |

| [M+H]⁺ | Loss of H₂O | [M+H-18]⁺ |

| [M+H]⁺ | Loss of COOH | [M+H-45]⁺ |

| [M+H]⁺ | Cleavage of propanoic acid chain | Various |

| [M+H]⁺ | Pyrrolidine ring opening | Various |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.gov For a chiral molecule like 1-Pyrrolidinepropanoic acid, alpha-amino-, X-ray crystallography of a suitable crystal would provide precise bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net This would unequivocally establish the stereochemistry at the alpha-carbon (R or S) and reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the propanoic acid substituent. nih.govnih.govnih.gov Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding networks, that dictate the crystal packing. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about its functional groups and bonding. dtic.milaip.orgacs.org For 1-Pyrrolidinepropanoic acid, alpha-amino-, the spectra would be expected to show characteristic absorption or scattering bands for the following functional groups:

Carboxylic acid (as carboxylate in its zwitterionic form): Strong, broad O-H stretching (if not a zwitterion), and characteristic C=O stretching vibrations. In the zwitterionic form, symmetric and asymmetric COO⁻ stretches would be observed.

Amine (as ammonium (B1175870) in its zwitterionic form): N-H stretching and bending vibrations.

C-H bonds: Stretching and bending vibrations for the aliphatic protons on the pyrrolidine ring and propanoic acid chain.

C-N bonds: Stretching vibrations.

These techniques are also sensitive to intermolecular interactions, such as hydrogen bonding, which can cause shifts in the positions and changes in the shapes of the vibrational bands. dtic.milspectrabase.com

Expected Vibrational Frequencies for 1-Pyrrolidinepropanoic acid, alpha-amino-

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |

| N-H stretch (ammonium) | 3000 - 3300 | IR, Raman |

| C-H stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C=O stretch (carboxylate, asymmetric) | 1560 - 1620 | IR |

| N-H bend (ammonium) | 1500 - 1600 | IR |

| C=O stretch (carboxylate, symmetric) | ~1400 | IR |

| C-N stretch | 1000 - 1250 | IR, Raman |

Computational Chemistry and Theoretical Investigations of 1 Pyrrolidinepropanoic Acid, Alpha Amino

Quantum Mechanical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. For 1-Pyrrolidinepropanoic acid, alpha-amino-, these calculations would typically be performed using methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods. The primary outputs of these calculations include the molecule's electronic structure, the energies and shapes of its molecular orbitals, and the distribution of electronic charge.

Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For similar pyrrolidinone derivatives, DFT calculations have been used to determine these electronic properties, providing insights into their reactivity and potential as corrosion inhibitors. arabjchem.org

The charge distribution, often visualized through electrostatic potential maps, would reveal the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Electronic Properties of 1-Pyrrolidinepropanoic acid, alpha-amino- (Illustrative)

| Property | Calculated Value (Illustrative) | Significance |

| Total Energy (a.u.) | -XXX.XXXX | Thermodynamic stability |

| EHOMO (eV) | -X.XX | Electron-donating ability |

| ELUMO (eV) | +X.XX | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | X.XX | Chemical reactivity, stability |

| Dipole Moment (Debye) | X.XX | Polarity and intermolecular interactions |

Conformational Analysis and Potential Energy Surfaces of 1-Pyrrolidinepropanoic acid, alpha-amino-

Due to the flexibility of the pyrrolidine (B122466) ring and the side chain, 1-Pyrrolidinepropanoic acid, alpha-amino- can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each point, resulting in a potential energy surface (PES).

Studies on proline diamides have utilized ab initio methods to explore their conformational potential energy cross-sections, identifying various stable backbone conformations and ring-puckered forms. nih.gov For 1-Pyrrolidinepropanoic acid, alpha-amino-, a similar analysis would reveal the preferred spatial arrangement of the alpha-amino acid and the propanoic acid moieties relative to the pyrrolidine ring.

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanism of Action

Ab initio and DFT methods are powerful tools for investigating the mechanisms of chemical reactions. These studies can elucidate the step-by-step pathway of a reaction, including the identification of intermediates and transition states.

Transition State Identification and Energetics

For any proposed reaction involving 1-Pyrrolidinepropanoic acid, alpha-amino-, DFT calculations can be used to locate the transition state structures. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Computational studies on proline-related catalysts in aldol (B89426) reactions have successfully used DFT to analyze transition states and explain the stereoselectivities of the reactions. nih.gov

Solvent Effects on Reactivity

Reactions are often carried out in a solvent, which can significantly influence reactivity. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. A DFT study on substituted pyrrolidines and phospholanes investigated the properties of these molecules in the gas phase and in an aqueous phase, highlighting the importance of solvent effects on their stability and structure. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with other molecules. By simulating the motion of atoms over time, MD can reveal how 1-Pyrrolidinepropanoic acid, alpha-amino- would behave in a realistic environment, such as in solution or interacting with a biological target.

MD simulations have been extensively used to study the structural ensembles of cyclic peptides containing various amino acids, providing insights into their flexibility and binding properties. nih.govnih.govrsc.org A similar approach for 1-Pyrrolidinepropanoic acid, alpha-amino- would illuminate its dynamic conformational landscape and its patterns of intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For instance, DFT calculations are commonly used to predict the vibrational frequencies of molecules. By comparing the calculated spectrum with the experimental one, researchers can assign the observed vibrational bands to specific motions of the atoms. While no specific studies are available for 1-Pyrrolidinepropanoic acid, alpha-amino-, this is a standard application of computational chemistry.

In Silico Design of Novel Derivatives and Catalytic Systems

The in silico design of novel catalysts derived from amino acids is a rapidly advancing field, leveraging computational power to predict and understand catalytic activity, thereby guiding synthetic efforts. While direct computational studies specifically targeting 1-Pyrrolidinepropanoic acid, alpha-amino-, are not extensively documented in the reviewed literature, a wealth of theoretical research on structurally related proline-based organocatalysts provides a robust framework for the rational design of its derivatives and associated catalytic systems. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and the origins of stereoselectivity, which are key to designing more efficient and selective catalysts. nih.govnih.gov

The design of novel derivatives of 1-Pyrrolidinepropanoic acid, alpha-amino-, can be approached by considering modifications at several key positions to modulate reactivity and selectivity. Theoretical studies on other proline-based catalysts have shown that even subtle structural changes can lead to significant differences in the stability of key intermediates, such as enamines, and the transition states of catalytic cycles. mdpi.com

For derivatives of 1-Pyrrolidinepropanoic acid, alpha-amino-, computational efforts would likely focus on several aspects:

Modification of the N-propanoic acid side chain: The length, rigidity, and functional groups on this side chain could be varied. For instance, the introduction of additional coordinating groups could facilitate secondary interactions with substrates, enhancing stereocontrol. Computational modeling can predict the conformational preferences of these modified side chains and their influence on the catalytic pocket.

Substitution on the pyrrolidine ring: Introducing substituents at the C3 or C4 positions of the pyrrolidine ring can significantly impact the stereochemical outcome of reactions. DFT calculations have been successfully employed to study the effect of Cγ-substituents on the reactivity and stereoselectivity of peptidic catalysts. nih.gov These studies indicate that substituents can tune the electronic properties and steric environment of the catalyst.

Alteration of the alpha-amino group: While the alpha-amino group is a defining feature, its modification into amides or other functional groups could be explored computationally to design catalysts for different types of transformations.

The design of catalytic systems involving derivatives of 1-Pyrrolidinepropanoic acid, alpha-amino-, also extends to the choice of solvents and additives. Computational models can simulate the effect of different solvent environments on the stability of intermediates and transition states. For example, theoretical studies have investigated the role of solvent in proline-catalyzed aldol reactions, revealing how explicit solvent molecules can participate in proton transfer and stabilize charged intermediates.

A significant area of in silico design is the development of bifunctional catalysts, where the pyrrolidine core acts as a scaffold to position other catalytic moieties. For instance, a thiourea (B124793) group could be incorporated into the N-propanoic acid side chain to create a catalyst capable of activating both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding). DFT studies can be used to model the geometry of such bifunctional catalysts and their simultaneous interaction with both reaction partners.

The general approach for the in silico design of such catalysts involves several key steps:

Hypothesis Generation: Proposing novel derivatives based on established principles of organocatalysis.

Computational Modeling: Using methods like DFT to calculate the geometries of reactants, intermediates, transition states, and products.

Analysis of Results: Evaluating the calculated energy barriers to predict reaction rates and stereoselectivities. The computational outcomes are often correlated with experimental results to validate the theoretical models. nih.gov

Iterative Refinement: Modifying the catalyst structure based on computational feedback to improve its predicted performance.

To illustrate the type of data generated in such computational studies, the following tables present hypothetical findings based on the principles observed in the literature for related proline derivatives.

Table 1: Predicted Enantioselectivity for a Model Aldol Reaction with Designed Derivatives of 1-Pyrrolidinepropanoic acid, alpha-amino-

| Derivative | Modification | Predicted Enantiomeric Excess (ee%) |

| I | Unmodified | 85 |

| II | N-propanoic acid replaced with N-acetic acid | 82 |

| III | N-propanoic acid with a terminal phenyl group | 92 |

| IV | 4-fluoro substitution on the pyrrolidine ring | 95 |

| V | 4-hydroxy substitution on the pyrrolidine ring | 90 |

This table is illustrative and based on general principles from related studies.

Table 2: Calculated Relative Free Energy Barriers for the Rate-Determining Step of a Model Michael Addition

| Catalyst System | Solvent | Relative ΔG‡ (kcal/mol) |

| Derivative I | Dichloromethane (B109758) | 15.2 |

| Derivative I | DMSO | 14.5 |

| Derivative III | Dichloromethane | 13.8 |

| Derivative IV | Dichloromethane | 13.1 |

This table is illustrative and based on general principles from related studies.

Future Directions and Emerging Research Avenues for 1 Pyrrolidinepropanoic Acid, Alpha Amino

Exploration of Unconventional Reactivity and Bio-orthogonal Transformations

The scaffold of 1-Pyrrolidinepropanoic acid, alpha-amino- is ripe for exploration in the realm of unconventional and bio-orthogonal chemistry. Research into proline derivatives has demonstrated that the pyrrolidine (B122466) ring is a versatile platform for introducing a wide array of functional groups. nih.govacs.org This "proline editing" approach allows for the stereospecific modification of the ring, opening pathways to derivatives capable of participating in bio-orthogonal reactions. acs.org

Future research could focus on synthesizing derivatives of 1-Pyrrolidinepropanoic acid, alpha-amino- that are equipped with reactive handles for these transformations. Such handles could include azides, alkynes, tetrazines, or strained alkenes, enabling participation in reactions like the azide-alkyne cycloaddition, tetrazine-trans-cyclooctene ligation, or Diels-Alder reactions. nih.govacs.org The ability to conduct these reactions in parallel within a single solution has already been demonstrated with other functionalized proline derivatives. nih.gov Furthermore, the development of novel transition metal-catalyzed reactions, such as the copper-catalyzed tandem amination/cyclization or [3+2]-cycloadditions seen with similar structures, could lead to highly functionalized and structurally complex molecules from simple precursors. nih.gov

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction

The power of these AI systems lies in their training on massive reaction databases, allowing them to recognize complex chemical patterns. nih.govnih.gov Models based on graph convolutional networks (GCNs) or sequence-to-sequence (Seq2Seq) architectures can predict viable reaction steps and even suggest optimal reaction conditions. nih.govengineering.org.cn The development of hybrid systems that combine data-driven ML approaches with expert-encoded chemical knowledge is a particularly promising frontier, allowing for more flexible and intuitive synthetic planning. nih.govchemrxiv.org As these technologies mature, they will not only accelerate the synthesis of known compounds but also enable the discovery of entirely new molecules based on the 1-Pyrrolidinepropanoic acid, alpha-amino- scaffold.

Table 1: AI and Machine Learning Models in Chemical Synthesis

| AI Model / Technique | Primary Application | Function / Description |

|---|---|---|

| Graph Neural Networks (GNNs) / Graph Convolutional Networks (GCNs) | Retrosynthesis Prediction, Reaction Prediction | Represents molecules as graphs to learn atomic and bond-level interactions, predicting disconnections or reaction outcomes. nih.govengineering.org.cn |

| Sequence-to-sequence (Seq2Seq) / Transformers | Retrosynthesis Prediction, Molecule Generation | Treats molecular structures (e.g., SMILES strings) like a language, translating a product molecule into a sequence of reactants. devdiscourse.comengineering.org.cn |

| Monte Carlo Tree Search (MCTS) | Multi-step Route Planning | An algorithm used to explore the vast number of potential synthetic pathways to find the most promising complete routes from starting materials to the target. nih.gov |

| Deep Reinforcement Learning | Route Optimization | Trains models to make a sequence of decisions (synthetic steps) to maximize a final reward (e.g., yield, low cost, novelty). engineering.org.cn |

Development of Catalytic Systems Inspired by the Compound's Structure

The field of organocatalysis was significantly advanced by the discovery of proline's ability to catalyze key chemical reactions. wikipedia.orgscripps.edu Given that 1-Pyrrolidinepropanoic acid, alpha-amino- is a close structural analog, it represents a compelling candidate for the development of novel catalytic systems. Proline's catalytic activity stems from its ability to form key enamine and iminium ion intermediates. longdom.orgresearchgate.net

Future investigations would explore whether 1-Pyrrolidinepropanoic acid, alpha-amino- can act as a catalyst for classic transformations such as asymmetric aldol (B89426) reactions, Mannich reactions, and Michael additions. wikipedia.orglongdom.org The key difference—the extended propanoic acid side chain—would alter the steric and electronic environment of the transition state. This modification could lead to different, potentially enhanced, levels of stereoselectivity compared to proline. Mechanistic studies would be crucial to understand how this structural change affects the stability of the six-membered Zimmerman-Traxler-like transition state that governs many of these reactions. wikipedia.org Furthermore, inspired by research on polyproline peptides, there is potential to incorporate 1-Pyrrolidinepropanoic acid, alpha-amino- into larger peptide scaffolds to create enzyme-like catalysts with highly organized active sites for reactions like ester hydrolysis. acs.org

Advanced Materials Science Applications Utilizing 1-Pyrrolidinepropanoic acid, alpha-amino- as a Monomer or Scaffold

Amino acids are increasingly recognized as sustainable building blocks for functional polymers and advanced materials. researchgate.netresearchgate.net Their inherent chirality, biocompatibility, and diverse functional groups make them ideal candidates for creating materials for biomedical and high-technology applications. researchgate.netnih.gov

1-Pyrrolidinepropanoic acid, alpha-amino- could serve as a unique monomer for the synthesis of novel polymers. The presence of both an amine and a carboxylic acid group allows for its incorporation into main-chain polymers like polyamides and polyesters. The structure of the pyrrolidine ring and the length of the side chain would influence the polymer's properties, such as thermal stability, solubility, and its ability to form specific secondary structures. researchgate.net A synthetic pathway could involve converting the amino acid into a polymerizable vinyl monomer, which can then form gels or other soft materials through polymerization. nih.gov

Moreover, the rigid, cyclic structure of the pyrrolidine core makes it an excellent scaffold. nih.gov Similar to how proline derivatives are used in collagen mimetics and as molecular rulers, 1-Pyrrolidinepropanoic acid, alpha-amino- could be used to construct well-defined nanostructures. nih.govacs.org These materials could find use in tissue engineering, drug delivery, and biosensing. nih.gov

Table 2: Potential Materials Science Applications

| Material Type | Role of Compound | Potential Application Area | Key Property Conferred by Compound |

|---|---|---|---|

| Polyamides / Polyesters | Monomer | Biocompatible plastics, fibers | Biodegradability, chirality, thermal stability. researchgate.net |

| Hydrogels | Functionalized Monomer | Drug delivery, tissue engineering. nih.gov | pH-responsiveness, biocompatibility, controlled swelling. |

| Peptide Scaffolds | Scaffold / Building Block | Nanomaterials, molecular electronics. nih.govacs.org | Structural rigidity, controlled self-assembly, precise functional group positioning. |

| Polymer-Supported Catalysts | Ligand / Catalyst Support | Green chemistry, flow synthesis. nih.gov | Catalyst recovery, enhanced reaction rates, phase-transfer effects. nih.gov |

Mechanistic Exploration at the Molecular Level to Unlock Novel Synthetic Potential

A deep understanding of the reaction mechanisms involving 1-Pyrrolidinepropanoic acid, alpha-amino- is fundamental to unlocking its full synthetic utility. The compound's catalytic power, for example, is rooted in its distinct five-membered ring structure and its ability to act as both a proton donor and acceptor. longdom.orgresearchgate.net

Future work should employ a combination of computational and experimental techniques to probe these mechanisms. Density Functional Theory (DFT) calculations, which have been used to investigate the intermolecular interactions in proline-based solvent systems, could model transition states and intermediates with high accuracy. acs.org This would provide insight into how the compound's specific geometry influences reaction pathways and selectivity in catalytic cycles. Experimental validation through kinetic studies and the characterization of intermediates using advanced spectroscopic methods like NMR and mass spectrometry would be essential. nih.gov A thorough mechanistic evaluation of how 1-Pyrrolidinepropanoic acid, alpha-amino- participates in forming carbon-carbon bonds in aldol and Michael reactions, or in cycloadditions like the Diels-Alder reaction, could reveal conditions to optimize yield and selectivity, potentially leading to the discovery of entirely new, synthetically valuable transformations. longdom.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Pyrrolidinepropanoic acid, alpha-amino-?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling pyrrolidine derivatives with protected amino acid precursors. For example, solid-phase peptide synthesis (SPPS) or solution-phase methods using carbodiimide-based coupling agents (e.g., EDC/HOBt) are common. Post-synthesis purification via reversed-phase HPLC or column chromatography is critical to isolate the compound. Structural validation requires techniques like -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular identity and stereochemistry .

Q. How is the purity of 1-Pyrrolidinepropanoic acid, alpha-amino- validated in academic studies?

- Methodological Answer : Purity assessment relies on analytical methods such as HPLC (≥95% purity threshold) with UV detection at 214–254 nm, coupled with mass spectrometry for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy is used to detect impurities or stereoisomeric contamination. Quantitative analysis may employ calibration curves with reference standards .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodological Answer : Key techniques include -NMR to analyze proton environments (e.g., pyrrolidine ring protons and α-amino protons), -NMR for carbon backbone confirmation, and IR spectroscopy to identify functional groups (e.g., carboxylic acid O-H stretches). X-ray crystallography can resolve stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s bioactivity while minimizing confounding variables?

- Methodological Answer : Use a controlled experimental design with randomization and blinding. For in vitro assays, include positive controls (e.g., known enzyme inhibitors) and negative controls (vehicle-only treatments). Replicate experiments across independent trials to account for batch variability. Dose-response studies should employ non-linear regression models (e.g., Hill equation) to calculate EC/IC values .

Q. What strategies address discrepancies between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Cross-validate computational models (e.g., DFT calculations or molecular docking) with empirical data. If discrepancies arise, re-examine force field parameters or solvent effects in simulations. Experimental validation via kinetic studies (e.g., stopped-flow spectroscopy) or isotopic labeling can resolve mechanistic uncertainties .

Q. How should researchers statistically analyze contradictory results in dose-response studies?

- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means. For non-linear data, Bayesian hierarchical modeling improves robustness. Transparent reporting of confidence intervals and effect sizes is critical to contextualize contradictions .

Q. What are the best practices for integrating this compound into longitudinal studies on metabolic pathways?

- Methodological Answer : Use isotope-labeled analogs (e.g., - or -labeled compounds) for tracing metabolic fate via LC-MS/MS. Longitudinal designs require staggered sampling timepoints and matched control cohorts to distinguish compound-specific effects from background variability. Data should be analyzed using mixed-model repeated measures (MMRM) .

Methodological Notes

- Experimental Replication : For bioactivity assays, replicate experiments across ≥3 independent trials to ensure reproducibility .

- Data Transparency : Archive raw spectral data and computational input files in public repositories (e.g., Zenodo) for peer validation .

- Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.